[(5-Chloro-2,4-dimethoxyphenyl)carbamoyl]methyl 2-phenylbutanoate [(5-Chloro-2,4-dimethoxyphenyl)carbamoyl]methyl 2-phenylbutanoate
Brand Name: Vulcanchem
CAS No.: 1794776-89-8
VCID: VC8443341
InChI: InChI=1S/C20H22ClNO5/c1-4-14(13-8-6-5-7-9-13)20(24)27-12-19(23)22-16-10-15(21)17(25-2)11-18(16)26-3/h5-11,14H,4,12H2,1-3H3,(H,22,23)
SMILES: CCC(C1=CC=CC=C1)C(=O)OCC(=O)NC2=CC(=C(C=C2OC)OC)Cl
Molecular Formula: C20H22ClNO5
Molecular Weight: 391.8

[(5-Chloro-2,4-dimethoxyphenyl)carbamoyl]methyl 2-phenylbutanoate

CAS No.: 1794776-89-8

Cat. No.: VC8443341

Molecular Formula: C20H22ClNO5

Molecular Weight: 391.8

* For research use only. Not for human or veterinary use.

[(5-Chloro-2,4-dimethoxyphenyl)carbamoyl]methyl 2-phenylbutanoate - 1794776-89-8

Specification

CAS No. 1794776-89-8
Molecular Formula C20H22ClNO5
Molecular Weight 391.8
IUPAC Name [2-(5-chloro-2,4-dimethoxyanilino)-2-oxoethyl] 2-phenylbutanoate
Standard InChI InChI=1S/C20H22ClNO5/c1-4-14(13-8-6-5-7-9-13)20(24)27-12-19(23)22-16-10-15(21)17(25-2)11-18(16)26-3/h5-11,14H,4,12H2,1-3H3,(H,22,23)
Standard InChI Key JHOJYCSIVHPGLG-UHFFFAOYSA-N
SMILES CCC(C1=CC=CC=C1)C(=O)OCC(=O)NC2=CC(=C(C=C2OC)OC)Cl
Canonical SMILES CCC(C1=CC=CC=C1)C(=O)OCC(=O)NC2=CC(=C(C=C2OC)OC)Cl

Introduction

Chemical Identity

  • IUPAC Name: [(5-Chloro-2,4-dimethoxyphenyl)carbamoyl]methyl 2-phenylbutanoate

  • Molecular Formula: C18H20ClNO5

  • Molecular Weight: Approximately 365.81 g/mol

  • Structure: The compound contains:

    • A chlorinated aromatic ring substituted with two methoxy groups.

    • A carbamoyl group attached to the aromatic ring.

    • An ester linkage connecting the carbamoyl group to a phenylbutanoate moiety.

Synthesis Overview

The synthesis of [(5-Chloro-2,4-dimethoxyphenyl)carbamoyl]methyl 2-phenylbutanoate likely involves:

  • Starting Materials:

    • 5-Chloro-2,4-dimethoxyaniline.

    • 2-Phenylbutanoic acid or its activated derivative (e.g., acid chloride or anhydride).

  • Reaction Steps:

    • Formation of the carbamate intermediate by reacting 5-chloro-2,4-dimethoxyaniline with an appropriate isocyanate or chloroformate.

    • Esterification of the carbamate intermediate with 2-phenylbutanoic acid using a coupling reagent like DCC (dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

  • Purification:

    • The product can be purified by recrystallization or column chromatography using nonpolar solvents.

Analytical Characterization

To confirm the identity and purity of the compound, several analytical techniques are employed:

  • NMR Spectroscopy (1H and 13C):

    • Provides information on the hydrogen and carbon environments in the molecule.

    • Key signals include aromatic protons (~6–8 ppm), methoxy groups (~3–4 ppm), and ester protons (~4–5 ppm).

  • Mass Spectrometry (MS):

    • Confirms molecular weight (m/z = 365 for [M+H]+ ion).

  • Infrared Spectroscopy (FTIR):

    • Identifies functional groups:

      • Ester C=O stretch (~1730 cm⁻¹).

      • Carbamoyl N-H stretch (~3300 cm⁻¹).

      • Aromatic C-H stretch (~3100 cm⁻¹).

  • Elemental Analysis:

    • Verifies the carbon, hydrogen, nitrogen, and chlorine content.

Potential Applications

Although specific applications of [(5-Chloro-2,4-dimethoxyphenyl)carbamoyl]methyl 2-phenylbutanoate are not explicitly documented in current literature, its structural features suggest potential uses:

  • Pharmaceuticals:

    • The compound’s carbamoyl and ester functionalities may serve as a scaffold for drug development, particularly in anti-inflammatory or anticancer agents.

  • Agricultural Chemistry:

    • Structural analogs with similar chlorinated aromatic rings are often used in herbicides or fungicides.

  • Material Science:

    • Its stability and functional groups could make it suitable for polymer modification or as a precursor in advanced materials.

Research Context and Challenges

While this compound has not been widely studied or commercialized, its synthesis and characterization align with trends in medicinal chemistry where multifunctional molecules are explored for biological activity. Challenges include:

  • Limited availability of detailed experimental data.

  • Potential environmental concerns due to chlorine substitution.

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